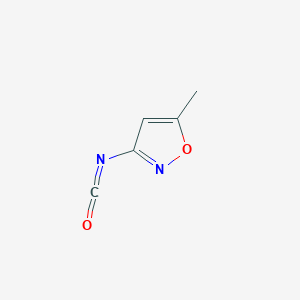
3-isocyanato-5-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isocyanato-5-methylisoxazole is a heterocyclic organic compound that belongs to the class of oxazoles. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with an isocyanate group and a methyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanato-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylisoxazole with phosgene or its derivatives to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-isocyanato-5-methylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to form heterocyclic compounds.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Cycloaddition Reactions: Dipolarophiles such as alkenes or alkynes under thermal or catalytic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Applications De Recherche Scientifique
3-isocyanato-5-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-isocyanato-5-methylisoxazole exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. The compound’s ability to participate in cycloaddition reactions also contributes to its biological activity by enabling the formation of bioactive heterocycles .
Comparaison Avec Des Composés Similaires
- 3-Isocyanato-5-methylisoxazole
- 5-Methyl-3-isoxazolyl isocyanate
- 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Comparison: this compound is unique due to the presence of both an isocyanate group and an oxazole ring, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
55809-54-6 |
|---|---|
Formule moléculaire |
C5H4N2O2 |
Poids moléculaire |
124.10 g/mol |
Nom IUPAC |
3-isocyanato-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C5H4N2O2/c1-4-2-5(6-3-8)7-9-4/h2H,1H3 |
Clé InChI |
LTJBYWVZHVJCGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















